2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester
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Description
“2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. This particular compound has three methyl groups attached to the quinoline ring, a carboxylic acid group at the 3-position, and an ethyl ester group .
Molecular Structure Analysis
The molecular formula of “2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester” is C15H17NO2 . It has a quinoline core structure with three methyl groups, a carboxylic acid group, and an ethyl ester group attached.Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Luotonin A Derivatives : A study by Atia et al. (2017) explored the selective reactions of Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate with trimethylaluminium-activated aminobenzoic acid ethyl esters. This process is significant in synthesizing new Luotonin A derivatives, an area of interest in medicinal chemistry (Atia et al., 2017).
Synthesis of Fluorinated Quinolinecarboxylic Acids : Research by Nosova et al. (2002) involves the synthesis of ethyl esters of fluorinated quinolinecarboxylic acids. These compounds have potential applications in pharmaceutical research and development (Nosova et al., 2002).
Chemical Properties and Reactions
Antimicrobial and Antiinflammatory Activity Studies : Ukrainets et al. (1995) investigated the antimicrobial and antiinflammatory activities of ethyl esters of chloro-substituted quinoline-3-carboxylic acids. This research contributes to understanding the therapeutic potential of these compounds (Ukrainets et al., 1995).
Evaluation of Antiallergy Activity : A study by Althuis et al. (1979) described the development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, indicating its potential as a potent oral antiallergy agent (Althuis et al., 1979).
Applications in Organic Synthesis
Synthesis of Novel Quinolones : Lingaiah et al. (2012) synthesized novel optically pure α-amino acid functionalised quinolones. Such research is crucial for developing new synthetic routes and compounds in organic chemistry (Lingaiah et al., 2012).
Preparation of Quinoline Derivatives : Jentsch et al. (2018) developed a method for synthesizing ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives. This research expands the toolkit available for synthesizing complex quinoline structures (Jentsch et al., 2018).
properties
IUPAC Name |
ethyl 2,5,7-trimethylquinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-5-18-15(17)13-8-12-10(3)6-9(2)7-14(12)16-11(13)4/h6-8H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPXAGBVZQSZPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2N=C1C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588929 |
Source
|
Record name | Ethyl 2,5,7-trimethylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester | |
CAS RN |
948291-02-9 |
Source
|
Record name | Ethyl 2,5,7-trimethyl-3-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=948291-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2,5,7-trimethylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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